molecular formula C16H16N4O B5245686 4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine

4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine

Cat. No.: B5245686
M. Wt: 280.32 g/mol
InChI Key: GKFHZBLZVVZDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyrimidine rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine typically involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine precursor. One common method is the cyclization reaction where 3,5-dimethylpyrazole is reacted with 2-phenyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine involves the inhibition of specific protein kinases. The compound binds to the ATP-binding site of kinases such as EGFR and FGFR, thereby blocking their activity and preventing downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.

    2-Phenylpyrimidine: A pyrimidine derivative that shares the pyrimidine ring structure.

    4-(3,5-Dimethylpyrazol-1-yl)-6-chloro-2-phenylpyrimidine: A closely related compound with a chlorine atom instead of a methoxy group.

Uniqueness

4-(3,5-Dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine is unique due to the presence of both methoxy and phenyl groups, which can enhance its biological activity and chemical reactivity compared to simpler analogs. The combination of pyrazole and pyrimidine rings also provides a versatile scaffold for further functionalization and optimization in drug design.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-9-12(2)20(19-11)14-10-15(21-3)18-16(17-14)13-7-5-4-6-8-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFHZBLZVVZDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.